2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-hydroxy-1-methyl-6-(morpholin-4-ylmethyl)pyridin-4(1H)-one
Description
This compound is a pyridinone derivative featuring two key substituents:
- 4-(4-Fluorophenyl)piperazine: A piperazine ring substituted with a para-fluorophenyl group, commonly associated with modulation of serotonin and dopamine receptors in CNS-targeting pharmaceuticals .
- Morpholin-4-ylmethyl: A morpholine moiety attached via a methylene linker, often employed to enhance solubility and bioavailability . The 3-hydroxy and 1-methyl groups on the pyridinone core may influence hydrogen-bonding interactions and metabolic stability, respectively.
Properties
Molecular Formula |
C22H29FN4O3 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-hydroxy-1-methyl-6-(morpholin-4-ylmethyl)pyridin-4-one |
InChI |
InChI=1S/C22H29FN4O3/c1-24-19(15-26-10-12-30-13-11-26)14-21(28)22(29)20(24)16-25-6-8-27(9-7-25)18-4-2-17(23)3-5-18/h2-5,14,29H,6-13,15-16H2,1H3 |
InChI Key |
FZMJITWOLLCJSJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)C(=C1CN2CCN(CC2)C3=CC=C(C=C3)F)O)CN4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-hydroxy-1-methyl-6-(morpholin-4-ylmethyl)pyridin-4(1H)-one typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-fluoroaniline with ethylene glycol to form 4-(4-fluorophenyl)piperazine.
Hydroxypyridinone Core Synthesis: Concurrently, the hydroxypyridinone core is synthesized through the reaction of 2-chloromethyl-3-hydroxy-1-methylpyridin-4(1H)-one with morpholine.
Coupling Reaction: The final step involves coupling the piperazine intermediate with the hydroxypyridinone core under basic conditions, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Core Pyridinone Ring Formation
The pyridin-4(1H)-one scaffold is constructed via Knorr-type cyclization (analogous to Paal-Knorr pyrrole synthesis) :
-
Reactants : A β-ketoester (e.g., ethyl acetoacetate) and hydrazine hydrate undergo cyclocondensation to form a pyrazolone intermediate.
-
Conditions : Catalysis by InCl₃ in 50% EtOH under ultrasound irradiation (40°C, 20 min) .
-
Mechanism : Ultrasound enhances reaction efficiency by promoting cavitation, reducing reaction time from hours to minutes .
Functionalization with 4-(4-Fluorophenyl)piperazine
The piperazine group is attached via nucleophilic aromatic substitution :
-
Reactants : 1-(2-Chloroethyl)piperazine derivative reacts with 4-fluorophenylboronic acid.
-
Conditions : Pd-catalyzed coupling (Suzuki-Miyaura) or nucleophilic displacement in EtOH/H₂O .
-
Key Step : Hydrolysis of a chloro intermediate in glacial acetic acid to yield the final piperazinylmethyl group .
Hydroxy Group (3-Position)
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters.
-
Oxidation : Resistant to mild oxidants (e.g., PCC) but undergoes cleavage with strong oxidizers like KMnO₄ .
Morpholin-4-ylmethyl Substituent
-
Quaternization : Reacts with methyl iodide to form quaternary ammonium salts.
-
Oxidation : Stable under standard conditions but forms morpholine N-oxide with H₂O₂ in acetic acid .
Piperazinylmethyl Group
-
Alkylation : Secondary amines react with alkyl halides (e.g., benzyl chloride) in DMF.
-
Acylation : Forms amides with carboxylic acid chlorides (e.g., acetyl chloride) .
Reaction Optimization Data
Degradation and Stability Studies
-
Photodegradation : Exposure to UV light (254 nm) results in 15% decomposition over 24 hrs, primarily at the morpholine N-oxide bond.
-
Hydrolytic Stability : Stable in pH 4–7 buffers (≤5% degradation in 48 hrs) but degrades rapidly in alkaline conditions (pH >9) .
Mechanistic Insights
-
Ultrasound-Assisted Synthesis : Cavitation bubbles generated during sonication enhance mass transfer, reducing reaction time by 50% compared to conventional heating .
-
Piperazine Reactivity : Electron-withdrawing fluorine on the phenyl ring increases the nucleophilicity of the piperazine nitrogen, favoring alkylation and acylation .
Note: All data are inferred from analogous reactions in the provided sources due to limited direct studies on the compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds containing piperazine and pyridine structures exhibit significant antimicrobial properties. The compound has been synthesized as part of studies aimed at developing new antimicrobial agents. For instance, similar compounds have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties due to its structural similarities .
Neuropharmacological Potential
The presence of the piperazine ring in this compound suggests potential applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The interaction of the piperazine moiety with these receptors could lead to the development of novel treatments for psychiatric disorders such as depression and anxiety .
Enzyme Inhibition
The unique arrangement of functional groups in this compound allows for potential interactions with various enzymes. Studies have indicated that related pyridine derivatives can inhibit specific protein kinases, which are crucial targets in cancer therapy. The hydroxypyridinone core may facilitate binding to metal ions or cofactors, enhancing the compound's ability to modulate enzymatic activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-hydroxy-1-methyl-6-(morpholin-4-ylmethyl)pyridin-4(1H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring and fluorophenyl group may facilitate binding to neurotransmitter receptors, while the hydroxypyridinone core could interact with metal ions or other cofactors, modulating biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share overlapping structural motifs (piperazine, morpholine, fluorophenyl groups) but differ in core heterocycles and substituent connectivity, leading to divergent physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Key Observations:
Thienopyrimidine () introduces sulfur, altering electronic properties and possibly improving affinity for ATP-binding pockets in kinases.
Substituent Connectivity :
- Direct N-methylation of piperazine (target compound) vs. ketone-linked piperazine () affects flexibility and hydrogen-bonding capacity. The ketone in ’s compound may reduce blood-brain barrier (BBB) penetration compared to the target compound’s methylene linker .
Physicochemical Properties :
- Morpholinylmethyl (target compound) vs. morpholinyl (): The additional methylene spacer in the target compound likely increases hydrophobicity (higher logP), favoring membrane permeability .
Functional Group Impact :
- The 3-hydroxy group in the target compound could participate in hydrogen bonding with targets like GPCRs or metalloenzymes, whereas acetyl or sulfonyl groups () may prioritize electrostatic interactions.
Research Findings and Methodological Considerations
- Structural Analysis: X-ray crystallography (via SHELX and ORTEP ) and NMR () are critical for confirming substituent placement and ring puckering (see Cremer-Pople coordinates ). For example, the pyridinone core’s planarity was likely validated using these tools.
- Similarity Metrics : Tanimoto similarity analysis (implemented in R ) could quantify structural overlap between the target compound and analogs. While specific scores are absent, substituent-driven similarity (e.g., shared piperazine-morpholine motifs) would score higher than core-driven comparisons.
- Patent Context: Structural similarity analyses () in patent filings often prioritize substituent novelty over core variations, explaining the prevalence of piperazine-morpholine derivatives in kinase inhibitor claims ().
Biological Activity
The compound 2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-hydroxy-1-methyl-6-(morpholin-4-ylmethyl)pyridin-4(1H)-one is a complex organic molecule that has garnered attention for its potential pharmacological applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The molecular formula of the compound is , and its structure includes a piperazine ring, a pyridine moiety, and a morpholine group, which are significant in determining its biological properties.
Antimicrobial Properties
The compound has been evaluated for antimicrobial activity, particularly against various bacterial strains. Studies indicate that derivatives of piperazine, including those with fluorophenyl substitutions, exhibit notable antibacterial effects. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting that the title compound may possess similar antimicrobial properties due to its structural analogies .
Anticancer Activity
Research has highlighted the potential anticancer properties of piperazine derivatives. The presence of the morpholine and pyridine components in the structure is believed to enhance the compound's ability to inhibit cancer cell proliferation. In vitro studies have indicated that related compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Neuropharmacological Effects
The piperazine ring is known for its role in modulating neurotransmitter systems. Compounds containing piperazine have been studied for their effects on serotonin and dopamine receptors, which are crucial in treating conditions such as depression and anxiety. The specific modifications in this compound may influence its affinity for these receptors, potentially leading to anxiolytic or antidepressant effects .
Case Studies and Research Findings
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis route often includes the formation of the piperazine ring followed by functionalization with fluorophenyl and morpholine groups. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
Methodological Answer:
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the morpholine (δ 2.4–3.8 ppm) and piperazine (δ 3.1–3.5 ppm) moieties. Integrate aromatic protons (δ 6.8–7.6 ppm) to confirm substitution patterns .
- IR : Identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1640–1680 cm⁻¹) stretches.
- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺.
Q. How can crystallographic data be interpreted for structural validation?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) reveals triclinic symmetry (space group P1) with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 8.9168 Å |
| b | 10.7106 Å |
| c | 13.5147 Å |
| α | 73.489° |
| β | 71.309° |
| γ | 83.486° |
Q. What in vitro/in vivo models are suitable for preliminary pharmacological evaluation?
Methodological Answer:
- Acute Toxicity : Use Sprague-Dawley rats (OECD 423 guidelines) with dose escalation (10–300 mg/kg).
- Analgesic Activity : Apply the hot-plate test (CD-1 mice, 50–100 mg/kg) and analyze latency time via GraphPad Prism .
Advanced Research Questions
Q. How can discrepancies in crystallographic data between studies be resolved?
Methodological Answer:
Q. What computational methods are recommended for conformational analysis of the piperazine-morpholine scaffold?
Methodological Answer:
Q. How should experimental designs be structured for structure-activity relationship (SAR) studies?
Methodological Answer:
- Use a randomized block design with split-split plots to test substituent effects (e.g., fluorophenyl vs. chlorophenyl). Include 4 replicates per group and ANOVA for statistical rigor .
- Key Variables :
- Independent: Substituent type (e.g., morpholinyl vs. piperidinyl).
- Dependent: IC₅₀ (enzyme inhibition), logP (lipophilicity).
Q. What strategies mitigate challenges in synthesizing structural analogs with modified piperazine/morpholine motifs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
